Estradiol-d3 Dicypionate
Description
Properties
Molecular Formula |
C₃₄H₄₅D₃O₄ |
|---|---|
Molecular Weight |
523.76 |
Synonyms |
Estra-1,3,5(10)-triene-3,17-diol-d3 (17β)-Dicyclopentanepropanoate; Estradiol-d3 Bis(cyclopentanepropionate); Cyclopentanepropionic Acid, Diester with Estradiol-d3; Estradiol-d3 3,17β-Dicyclopentanepropionate; Estradiol-d3 3,17β-Dicypionate |
Origin of Product |
United States |
Advanced Analytical Strategies Utilizing Estradiol D3 Dicypionate
Application as a Stable Isotope Internal Standard in Quantitative Bioanalysis
The use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of quantitative bioanalysis, particularly in methods employing mass spectrometry. Estradiol-d3 Dicypionate is specifically synthesized for this purpose, where three hydrogen atoms in the estradiol (B170435) molecule are replaced with deuterium (B1214612). This isotopic labeling results in a compound that is chemically identical to the analyte of interest (estradiol dicypionate) but has a different mass, allowing it to be distinguished by a mass spectrometer.
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of the quantity of a substance. wikipedia.orgyoutube.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, such as this compound, to a sample containing the analyte of interest. osti.gov This isotopically labeled compound, often referred to as a "spike" or "tracer," mixes with the naturally occurring analyte in the sample. youtube.comosti.gov
After the spike is added and thoroughly mixed, the sample is processed and analyzed by a mass spectrometer. The instrument measures the ratio of the naturally occurring analyte to the isotopically labeled internal standard. osti.gov Because the amount of the added labeled standard is known, the initial concentration of the analyte in the sample can be calculated with high precision. A key advantage of IDMS is that the accuracy of the measurement is not dependent on the quantitative recovery of the analyte from the sample matrix, as both the analyte and the internal standard are affected similarly by any sample loss during preparation and analysis. osti.gov This makes IDMS a definitive method for obtaining highly accurate and reliable results. youtube.com
Method Development and Validation for Analytical Assays
The development and validation of analytical assays for quantifying compounds like estradiol are critical for ensuring reliable and reproducible results. globalresearchonline.netresearchgate.net A sensitive and robust method for determining Ethinyl Estradiol in human plasma, for instance, utilized Ethinyl Estradiol-d4 as an internal standard. ijpsr.comresearchgate.net This method, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrated linearity over a specific concentration range and achieved a high correlation coefficient. ijpsr.comresearchgate.net
Validation of such methods involves assessing several key parameters, including specificity, linearity, precision, and accuracy. globalresearchonline.netresearchgate.net For example, a gas chromatography with flame ionization detection (GC-FID) method for 17 β-estradiol was validated for these parameters, with precision determined by assessing repeatability (within-day) and intermediate precision (between-day). globalresearchonline.net The accuracy was evaluated by comparing the measured concentrations against known values. globalresearchonline.net
Table 1: Key Parameters in Analytical Method Validation
| Parameter | Description | Example from Estradiol Assays |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Distinguishing estradiol from other endogenous steroids. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A linear range of 5.000 – 308.560 pg/mL for Ethinyl Estradiol. ijpsr.comresearchgate.net |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD values for within-day precision ≤3.02% for 17 β-estradiol. globalresearchonline.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Bias values for within-day accuracy ≤4.56% for 17 β-estradiol. globalresearchonline.net |
| Limit of Quantitation | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | 2 pg/mL for Estradiol in an LC-MS/MS method. anapharmbioanalytics.com |
Mitigation of Matrix Effects and Endogenous Interferences in Complex Biological Systems
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, pose a significant challenge in LC-MS bioanalysis. bioanalysisjournal.comnih.gov These effects can manifest as ion suppression or enhancement, leading to inaccurate quantification. bioanalysisjournal.com The use of a stable isotope-labeled internal standard, like this compound, is a primary strategy to compensate for these matrix effects. nih.govwaters.com The underlying principle is that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thereby maintaining a constant analyte-to-internal standard response ratio. nih.govwaters.com
However, it is important to note that the use of a SIL-IS does not always guarantee complete compensation for matrix effects, especially when there are significant differences in the matrix composition between samples. waters.com Therefore, optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and chromatographic conditions is crucial to minimize the impact of interfering substances. waters.commedipharmsai.com
Addressing Potential Deuterium Back-Exchange in Analytical Workflows
Deuterium back-exchange is a phenomenon where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding solvent or matrix. nih.gov This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. nih.gov In the context of this compound, the stability of the deuterium labels is critical for accurate quantification.
To minimize back-exchange, analytical workflows are carefully controlled. This includes using aprotic solvents where possible and minimizing the exposure of the labeled compound to protic solvents, especially under conditions of high temperature or extreme pH. wikipedia.org In hydrogen-deuterium exchange mass spectrometry (HDX-MS), experiments are often conducted at a low pH (around 2.5) and low temperature to slow the exchange rate. wikipedia.orgnih.gov While back-exchange is a significant concern in HDX-MS studies of proteins, the deuterium atoms in this compound are typically placed on carbon atoms that are not readily exchangeable under standard analytical conditions. nih.govnih.govthermofisher.com
Chromatographic Separation Techniques
Chromatographic separation is an essential step in the analysis of estradiol and its esters, serving to isolate the analytes of interest from other components in the sample matrix prior to detection by mass spectrometry.
Liquid Chromatography (LC) Methodologies (e.g., UPLC)
Liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC), is a widely used technique for the separation of estrogens. anapharmbioanalytics.com UPLC systems utilize smaller particle size columns (typically less than 2 µm) and higher pressures than traditional HPLC, resulting in improved resolution, faster analysis times, and increased sensitivity. wikipedia.org
For the analysis of estradiol and its esters, reversed-phase chromatography is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. anapharmbioanalytics.com The separation of structurally similar estrogens can be challenging, and method development often involves optimizing the mobile phase composition, gradient, and column chemistry to achieve the desired resolution. mdpi.com For instance, a validated LC-MS/MS method for the quantification of unconjugated estradiol and estrone (B1671321) in human plasma utilized reversed-phase UPLC for separation. anapharmbioanalytics.com
Gas Chromatography (GC) Methodologies
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of steroid hormones like estradiol and its esters, which have relatively high molecular weights, GC-based methods often require a derivatization step to increase volatility and improve chromatographic peak shape. restek.com
Derivatization: To make estradiol esters amenable to GC analysis, derivatization of any free hydroxyl groups is a common practice. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.com This process reduces the polarity and increases the volatility of the molecule, allowing for its elution at lower temperatures and resulting in sharper, more symmetrical peaks. restek.com For instance, a study on the GC-MS analysis of estradiol involved derivatization with pentafluorobenzoyl chloride for the aromatic hydroxyl group and MSTFA for the alkyl hydroxyl group, which significantly enhanced sensitivity. thermofisher.com
Column Selection and Temperature Programming: The separation of derivatized estradiol esters is typically achieved on capillary columns with low-polarity stationary phases, such as those based on dimethylpolysiloxane. restek.com A programmed temperature gradient is employed to ensure the efficient elution of these high-boiling-point compounds. globalresearchonline.netnih.gov The initial oven temperature is held to allow for the introduction of the sample, then ramped up to elute the analytes of interest, and finally increased further to clean the column of any remaining high-molecular-weight residues. globalresearchonline.netnih.gov
This compound in GC Analysis: When this compound is used as an internal standard, it co-elutes with the non-deuterated estradiol dicypionate. Due to their nearly identical chemical properties, they exhibit the same chromatographic behavior. The mass spectrometer, however, can easily distinguish between the two due to the mass difference imparted by the deuterium atoms. This co-elution is crucial for accurate quantification as it ensures that any variations during the injection or separation process affect both the analyte and the internal standard equally.
Table 1: Typical GC Parameters for Steroid Analysis
| Parameter | Typical Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250-300 °C |
| Oven Program | Initial temp: ~180°C, ramp to ~300°C |
| Injection Mode | Splitless |
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the gold standard for the detection and quantification of steroid hormones due to its high sensitivity and specificity. nih.gov When coupled with a chromatographic separation technique like GC or liquid chromatography (LC), it provides a powerful analytical platform.
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity of the analysis by reducing background noise and matrix interferences. msacl.org This is particularly important when analyzing complex biological samples where estradiol esters are present at very low concentrations. nih.gov
In a typical MS/MS experiment, the precursor ion (the molecular ion of the derivatized analyte) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and a specific product ion is monitored in the third mass analyzer (Q3). This process is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a widely used technique for the analysis of estradiol esters. researchgate.netnih.gov It often involves derivatization to improve ionization efficiency. For example, a sensitive method for the analysis of estradiol cypionate in human plasma utilized derivatization with dansyl chloride, which introduced a readily ionizable group. researchgate.netnih.gov this compound, when used as an internal standard in LC-MS/MS, would be monitored using a different MRM transition than the unlabeled analyte, allowing for simultaneous detection and quantification. mdpi.com
GC-MS/MS: Gas chromatography-tandem mass spectrometry offers high chromatographic resolution and is also a very sensitive technique for steroid analysis. thermofisher.com Derivatization is a prerequisite for GC-MS/MS of estradiol esters. The use of negative chemical ionization (NCI) can further enhance sensitivity for certain derivatives. thermofisher.com A study demonstrated the ability to detect femtogram levels of estradiol in plasma using a GC-MS/MS method with NCI. thermofisher.com
Table 2: Example MRM Transitions for Estradiol Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dansyl-Estradiol | 506.2 | 171.1 |
| Dansyl-Estradiol-d3 | 509.2 | 171.1 |
Note: The specific m/z values would differ for Estradiol Dicypionate and its deuterated analog.
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements. This capability is invaluable for the structural elucidation of unknown metabolites or degradation products and for confirming the elemental composition of detected ions.
In the context of estradiol analysis, HRMS can be used to:
Confirm the identity of analytes: By comparing the measured accurate mass with the theoretical mass, the elemental formula of a compound can be confidently determined.
Identify metabolites: HRMS is a key tool in metabolomics studies to identify novel metabolites of estradiol.
Characterize adducts: It can be used to confirm the formation of specific adducts during the ionization process, which can be important for understanding the behavior of the molecule in the mass spectrometer.
For this compound, HRMS would be used to verify its isotopic purity and confirm its elemental composition, ensuring its suitability as an internal standard.
Sample Preparation Methodologies for Diverse Research Matrices
The choice of sample preparation technique is critical for the successful analysis of estradiol esters, as it aims to isolate the analyte from the complex sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. nih.gov
Commonly used techniques for biological matrices such as plasma, serum, and tissue include:
Liquid-Liquid Extraction (LLE): This is a classic and effective method for extracting lipophilic compounds like estradiol esters from aqueous matrices. nih.gov Solvents such as methyl tert-butyl ether (MTBE), hexane, or ethyl acetate (B1210297) are used to partition the analyte from the sample. msacl.org
Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction compared to LLE. nih.gov Various sorbents, such as C18 or polymeric phases, can be used to retain the estradiol esters while interferences are washed away. The analyte is then eluted with a small volume of an organic solvent. Molecularly imprinted polymers (MIPs) have also been developed as highly selective SPE sorbents for estradiol. nih.gov
Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile (B52724) or methanol (B129727) is a simple and rapid way to remove a large portion of the matrix. The supernatant containing the analyte can then be further purified.
The use of this compound as an internal standard is crucial during sample preparation. It should be added to the sample at the very beginning of the extraction process. lcms.czwisdomlib.orgclearsynth.com This allows it to compensate for any analyte loss that may occur during the extraction, evaporation, and reconstitution steps, thereby ensuring the accuracy and precision of the final measurement. lcms.czwisdomlib.orgclearsynth.com
Table 3: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Simple, inexpensive | Can be labor-intensive, may form emulsions |
| Solid-Phase Extraction (SPE) | High recovery, clean extracts, automatable | Can be more expensive, requires method development |
| Protein Precipitation | Fast, simple | May not remove all interferences, can lead to ion suppression |
Mechanistic and Tracer Studies in Biological Systems Using Deuterated Estrogens
Elucidation of Metabolic Pathways and Enzyme Kinetics
The introduction of a deuterium (B1214612) label into the estradiol (B170435) molecule allows for precise tracking of its metabolic fate. This is crucial for understanding how the body processes and eliminates these potent hormones, a process primarily occurring in the liver. npwomenshealthcare.com
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. npwomenshealthcare.com They are a standard in vitro model for studying the metabolism of estrogens. When deuterated estradiol is incubated with liver microsomes in the presence of necessary cofactors like NADPH, a detailed profile of its metabolic conversion can be obtained. nih.govnih.gov
The primary metabolic reactions for estradiol are hydroxylations at various positions on the steroid ring, catalyzed by CYP enzymes. clinpgx.orgresearchgate.net The main pathways are 2-hydroxylation and 4-hydroxylation, leading to the formation of catechol estrogens. npwomenshealthcare.comresearchgate.net Studies using deuterated estradiol in rat liver microsomes have identified several key metabolites. nih.govnih.gov
Table 1: Key Metabolites of Deuterated Estradiol Identified in Liver Microsomal Systems
| Metabolite | Metabolic Pathway | Key Enzymes |
|---|---|---|
| Deuterated Estrone (B1671321) | Oxidation | 17β-hydroxysteroid dehydrogenases (17β-HSD) |
| Deuterated 2-Hydroxyestradiol | Aromatic Hydroxylation | CYP1A family, CYP3A family |
| Deuterated 4-Hydroxyestradiol | Aromatic Hydroxylation | CYP1B1 |
| Deuterated 2-Methoxyestradiol | O-methylation | Catechol-O-methyltransferase (COMT) |
This table is generated based on established estrogen metabolic pathways. Specific studies on Estradiol-d3 Dicypionate may yield similar results after hydrolysis to Estradiol-d3.
The use of deuterated analogs allows for unambiguous identification of these metabolites using mass spectrometry, as they will have a higher mass than their endogenous, non-deuterated counterparts. nih.gov
Isotope tracing with deuterium is a powerful method to follow the entire metabolic cascade of estradiol. Beyond stable, excretable metabolites like methoxy- and conjugated derivatives, this technique can help identify highly reactive intermediates. nih.gov Catechol estrogens, for example, can be oxidized to form semiquinone and quinone intermediates. mdpi.com These reactive species are electrophilic and have been implicated in DNA damage. mdpi.comnih.gov
By tracking the deuterium label, researchers can confirm the origin of these adducts. For instance, if a DNA adduct is found to contain the deuterium label, it provides direct evidence that it was formed from the administered deuterated estradiol. nih.gov This helps in understanding the mechanisms of potential genotoxicity. mdpi.com The stability of the deuterium label is key; it is not easily exchanged under physiological conditions, ensuring that the tracer provides a reliable history of the molecule's journey. nih.gov
The fundamental advantage of deuterium labeling lies in the mass difference it imparts to the molecule. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can easily differentiate between the deuterated tracer and the endogenous hormone pool. nih.goveneuro.org This distinction is critical for several reasons:
Accurate Quantification: It allows for the precise measurement of the administered compound and its metabolites without interference from the body's own hormones. nih.gov
Pathway Elucidation: When multiple metabolic pathways exist, the distribution of the deuterium label among the various downstream products reveals the relative importance and activity of each pathway. nih.gov
Pharmacokinetic Studies: It enables the determination of absorption, distribution, metabolism, and excretion (ADME) parameters for the specific drug, separate from the background of endogenous estrogens.
For example, a study analyzing the metabolism of a 1:1 mixture of deuterated and non-deuterated estradiol in human liver microsomes could precisely map the formation of various hydroxylated metabolites and their subsequent conjugation products, such as glucuronides and sulfates, by observing the corresponding mass shifts in the mass spectrometer. nih.govnih.gov
Application in Stable Isotope Tracer Analysis for Metabolic Flux Studies in Experimental Models
Stable isotope tracers are essential for metabolic flux analysis, which is the study of the rates of metabolic reactions within a biological system. nih.govutsouthwestern.edu By introducing a deuterated substrate like Estradiol-d3, researchers can move beyond static concentration measurements to understand the dynamic turnover of hormones in vivo. nih.govspringernature.com
Metabolic flux studies using deuterated estrogens involve administering the labeled compound to an experimental model and then measuring the rate at which it is converted into its various metabolites over time. nih.gov This provides quantitative data on the efficiency and capacity of metabolic pathways.
Key parameters that can be determined include:
Production Rate: The rate at which a metabolite is formed from the deuterated precursor.
Clearance Rate: The rate at which the deuterated parent compound is removed from circulation.
Metabolic Ratio: The ratio of a specific metabolite to the parent compound at steady state, which reflects the balance between its formation and elimination.
Table 2: Illustrative Data from a Hypothetical Metabolic Flux Study
| Time (hours) | Plasma Concentration of Deuterated Estradiol (pg/mL) | Plasma Concentration of Deuterated Estrone (pg/mL) |
|---|---|---|
| 1 | 500 | 50 |
| 4 | 250 | 75 |
| 8 | 100 | 60 |
| 12 | 40 | 35 |
This table represents hypothetical data to illustrate the concept of measuring substrate turnover (Deuterated Estradiol) and product formation (Deuterated Estrone) over time.
Such studies have demonstrated that the production rates of estrogens can be accurately estimated in humans using deuterium-labeled steroids, with results that are consistent with older radioisotope methods but without the associated risks. nih.gov
Investigation of Isotope Effects in Biochemical Transformations
The substitution of hydrogen with deuterium can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.
If the rate-limiting step of an enzymatic reaction involves the cleavage of a C-H bond at a position that has been deuterated, the reaction will proceed more slowly. This can be a valuable tool for investigating reaction mechanisms. For example, in the conversion of androgens to estrogens by the enzyme aromatase, deuteration at a specific position on the androgen precursor was shown to alter the ratio of products formed. nih.gov This "metabolic switching" provided evidence for a specific proposed chemical mechanism involving a particular iron-species in the enzyme's active site. nih.gov
In the context of estradiol metabolism, if deuteration were placed at a site of hydroxylation (e.g., C-2 or C-4), a KIE might be observed. A slower rate of formation for 2-hydroxyestradiol-d3 compared to its non-deuterated counterpart would strongly suggest that the C-H bond cleavage at the 2-position is a rate-determining step in the catalytic cycle of the responsible CYP enzyme.
Interactions with Estrogen Receptors and Ligand Binding Dynamics in Experimental Models
Utilization in Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. For a compound like Estradiol-d3 Dicypionate, these assays would quantify its ability to bind to estrogen receptor subtypes, primarily ERα and ERβ.
In a typical competitive binding assay, a radiolabeled form of estradiol (B170435) (e.g., [3H]17β-estradiol) is incubated with a source of estrogen receptors, such as rat uterine cytosol. [21, 34] The assay measures the displacement of the radiolabeled estradiol by increasing concentrations of an unlabeled test compound. In the case of this compound, it would be expected to compete with the radiolabeled estradiol for binding to the ER. The degree of displacement is proportional to the binding affinity of the test compound. Such studies are crucial for screening chemicals for their potential to interact with the estrogen receptor and can be used to compare the binding affinities of various natural and synthetic compounds. [9, 21]
From competitive binding studies, key quantitative metrics of binding affinity can be determined. The IC50 value represents the concentration of a competing ligand (in this case, this compound) that is required to displace 50% of the specific binding of the radiolabeled ligand. The Ki value, or inhibition constant, is a more absolute measure of binding affinity and is calculated from the IC50 value. A lower Ki value indicates a higher binding affinity. For instance, in a fluorescence polarization-based competitive binding assay, unlabeled 17β-estradiol yielded an IC50 value of 2.82 nM, which corresponded to a Ki value of 0.65 nM. Similar quantitative analyses would be essential to characterize the specific binding affinity of this compound for ERα and ERβ.
| Parameter | Description | Example Value (17β-estradiol) |
| IC50 | The concentration of a competitor that displaces 50% of a radiolabeled ligand from the receptor. | 2.82 nM |
| Ki | The inhibition constant, representing the binding affinity of a ligand for a receptor. | 0.65 nM |
Exploring Estrogen Receptor (ER) Conformation and Dynamics
The binding of a ligand to the estrogen receptor induces conformational changes that are critical for its function as a transcription factor. Different ligands can induce distinct conformational changes, leading to varied biological responses.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics in solution. [4, 5] When a protein is incubated in a deuterated solvent (heavy water), the hydrogen atoms on the protein's backbone amide groups exchange with deuterium (B1214612) atoms. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide groups, providing insights into the protein's structure. [4, 5]
In the context of this compound, HDX-MS could be used to compare the conformational changes in ERα and ERβ upon ligand binding. [1, 3] By analyzing the deuterium uptake in different regions of the receptor, researchers can identify which parts of the protein are affected by the binding of the ligand. [1, 3] These studies have revealed that different ligands can induce unique conformational shifts in the estrogen receptor, which can be correlated with their pharmacological properties. [4, 5] The use of a deuterated ligand like Estradiol-d3 would not interfere with the primary HDX experiment, which measures the exchange of hydrogens on the protein backbone.
Fluorescence-based techniques are widely used to study the dynamics of ligand-receptor interactions in real-time and in living cells. [15, 20] These methods can provide information on ligand binding, receptor dimerization, and conformational changes. [15, 19, 20] For example, fluorescently tagged ligands can be used to visualize their binding to estrogen receptors within cells.
Another approach is to use fluorescence resonance energy transfer (FRET), where energy is transferred between two fluorescent molecules when they are in close proximity. FRET-based biosensors can be designed to detect conformational changes in the estrogen receptor upon ligand binding. These techniques are instrumental in screening for compounds that target estrogen receptors and in understanding the intricate details of their interaction.
Assessment of Estrogenic Activity in Cell-Based Assays
Ultimately, the biological effect of a compound like this compound is determined by its ability to elicit an estrogenic response in cells. Cell-based assays are crucial for assessing this activity. These assays typically fall into three categories: estrogen receptor (ER) competitive ligand binding assays, reporter gene assays, and cell proliferation assays.
Reporter gene assays are commonly used to measure the transcriptional activity of the estrogen receptor. In these assays, cells are engineered to contain a reporter gene (such as luciferase) under the control of an estrogen response element (ERE). When an estrogenic compound binds to the ER, the receptor-ligand complex binds to the ERE and activates the transcription of the reporter gene, leading to a measurable signal.
Cell proliferation assays, such as the E-Screen assay, measure the ability of a compound to induce the proliferation of estrogen-dependent cells, like the MCF-7 breast cancer cell line. An increase in cell number in the presence of the test compound indicates estrogenic activity.
The expected outcome for this compound in these assays would be a dose-dependent increase in reporter gene expression and cell proliferation, similar to that of estradiol, as the deuterium labeling is not expected to significantly alter its biological activity.
| Assay Type | Principle | Endpoint |
| Reporter Gene Assay | Measures ER-mediated gene transcription. | Expression of a reporter gene (e.g., luciferase). |
| Cell Proliferation Assay | Measures the growth of estrogen-dependent cells. | Increase in cell number. |
Reporter Gene Assays
There are no specific research findings or data tables available from reporter gene assays conducted on this compound.
Reporter gene assays are a standard in vitro tool used to determine the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor, such as the estrogen receptor. nih.govvu.nl In these assays, cells are engineered to express an estrogen receptor and a reporter gene (like luciferase) which is linked to an estrogen-responsive promoter. indigobiosciences.comindigobiosciences.com When an estrogenic compound binds to the receptor and activates it, the receptor-ligand complex binds to the promoter and drives the expression of the reporter gene, producing a measurable signal (e.g., light in the case of luciferase). nih.gov The intensity of this signal is proportional to the estrogenic activity of the compound. nih.gov While this methodology is well-established for assessing compounds like 17β-estradiol, specific data on the potency or efficacy of this compound in such an assay system has not been published.
Future Perspectives in Deuterated Steroid Research
Development of Novel Deuteration Methodologies for Enhanced Selectivity and Yield
The synthesis of deuterated steroids has traditionally faced challenges related to achieving high selectivity and yields. However, recent advancements in deuteration methodologies are overcoming these hurdles, paving the way for more efficient and precise isotopic labeling.
One promising approach is the use of ultrasound-assisted microcontinuous processes . This technique has been shown to facilitate the synthesis of various deuterated steroid hormones with high selectivity (up to 98%) and deuterium (B1214612) incorporation (up to 99%). The use of ultrasound in a continuous flow system enhances reaction rates and efficiency, often allowing for milder reaction conditions which helps in preserving the integrity of the steroid's configuration.
Another significant development is the application of nanostructured iron catalysts . These catalysts, derived from abundant materials like cellulose and iron salts, enable the selective deuteration of (hetero)arenes using inexpensive D₂O. This method is not only efficient but also scalable, a crucial factor for the broader application of deuterated compounds. The catalyst's unique structure allows for the activation of D₂O and selective hydrogen-deuterium exchange at specific positions on the steroid backbone.
These modern methodologies offer substantial improvements over traditional methods, which often require harsh reaction conditions and may result in poor selectivity and lower yields.
| Methodology | Key Advantages | Selectivity | Deuterium Incorporation |
| Ultrasound-Assisted Microcontinuous Process | Rapid, sustainable, gram-scale synthesis, preservation of stereochemistry. | Up to 98% | Up to 99% |
| Nanostructured Iron Catalysis | Scalable, uses inexpensive D₂O, high quality control. | High selectivity for (hetero)arenes. | Efficient labeling. |
| Traditional H/D Exchange | Established procedures. | Often lower and less predictable. | Variable. |
Expanding the Scope of Stable Isotope Tracer Applications in Systems Biology
Stable isotope tracers are invaluable tools in systems biology for elucidating metabolic pathways and understanding the dynamics of biological systems. The application of enriched stable isotopes is a rapidly growing research field, benefiting from new developments in mass spectrometric instrumentation. Deuterated steroids, serving as tracers, allow for the precise tracking of the absorption, distribution, metabolism, and excretion of steroid hormones in vivo.
The use of these tracers provides unparalleled insights into the metabolic wiring of cells. By introducing a deuterated steroid like Estradiol-d3 Dicypionate into a biological system, researchers can follow its journey and identify its metabolites with high confidence. This approach is crucial for understanding both normal physiological processes and the perturbations that occur in disease states. The non-radioactive nature of stable isotopes makes them particularly suitable for use in human studies.
Future research will likely focus on combining stable isotope tracing with 'omic' technologies, such as metabolomics and proteomics, to gain a more comprehensive, systems-level understanding of steroid hormone function. This integration will enable the measurement of not just the steroid itself, but also its downstream effects on a multitude of cellular processes.
Integration of Deuterated Steroids in Advanced Analytical Platforms for Enhanced Precision
The precision and accuracy of steroid hormone quantification are critical in both research and clinical settings. Advanced analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for steroid analysis due to their high specificity and sensitivity. The integration of deuterated steroids as internal standards in these platforms has been a key factor in enhancing their precision.
Deuterated internal standards, such as this compound, are chemically identical to their non-deuterated counterparts but have a different mass. This property allows them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, chromatography, or ionization can be corrected for, leading to more accurate and reliable quantification.
While deuterated standards are widely used, it is important to carefully select the labeling position and the degree of deuteration to avoid potential issues such as isotopic exchange or interference. Future advancements will likely involve the development of a wider range of highly pure and stable deuterated steroid standards to cover a broader spectrum of analytes and to further improve the robustness of analytical methods.
| Analytical Platform | Role of Deuterated Steroids | Impact on Precision |
| LC-MS/MS | Internal standards for quantification. | Significantly improves accuracy and corrects for matrix effects. |
| GC-MS | Internal standards for quantification. | Enhances reliability of measurements. |
| Immunoassays | Less commonly used; potential for cross-reactivity. | Lower precision compared to MS-based methods. |
Potential for Advancing Mechanistic Understanding of Steroid-Mediated Processes in Diverse Biological Systems
Deuterated steroids have the potential to significantly advance our understanding of the mechanisms through which steroids exert their diverse biological effects. The classical model of steroid action involves the binding of the hormone to intracellular receptors, which then modulate gene expression. However, it is now recognized that steroids can also elicit rapid, non-genomic effects through membrane-associated receptors and signaling pathways.
By selectively deuterating different positions on a steroid molecule, researchers can probe the importance of specific metabolic transformations. For example, if a particular metabolic step is crucial for the biological activity of a steroid, deuteration at the site of that metabolism may alter the steroid's effect, a phenomenon known as the kinetic isotope effect. This approach can help to distinguish between the activity of the parent steroid and its metabolites.
Furthermore, deuterated steroids can be used in sophisticated biophysical techniques to study the interactions between steroids and their receptors in detail. Understanding these interactions at a molecular level is fundamental to deciphering the complex signaling networks that are regulated by steroid hormones in various physiological and pathological contexts.
Q & A
Q. What validated analytical methods are recommended for quantifying Estradiol-d3 Dicypionate in biological matrices, and how should their sensitivity be optimized?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution is the gold standard for quantifying this compound. Sensitivity can be enhanced by optimizing collision energy and using deuterated internal standards (e.g., Estradiol-D3) to correct for matrix effects. Calibration curves should span 1–500 pg/mL, with a lower limit of quantification (LLOQ) validated using precision and accuracy criteria (≤20% CV) .
Q. How should researchers design pilot studies to assess the stability of this compound under varying storage conditions?
Pilot stability studies should include accelerated degradation tests under controlled temperatures (e.g., -80°C, 4°C, 25°C) and humidity levels. Samples must be analyzed at predefined intervals (e.g., 0, 7, 30 days) using LC-MS/MS. Stability thresholds should align with FDA guidelines (≤15% deviation from baseline). Include replicates (n=6) to ensure statistical robustness .
Q. What ethical considerations are critical when enrolling participants in pharmacokinetic studies involving this compound?
Exclude pregnant women, breastfeeding mothers, and individuals with hormone-sensitive conditions unless the study explicitly targets these groups. Justify inclusion criteria in the protocol and ensure informed consent highlights potential risks, such as hormonal imbalance. Ethical review boards must approve participant recruitment strategies and vulnerability assessments .
Advanced Research Questions
Q. How can comparative studies distinguish the metabolic pathways of this compound from non-deuterated analogs in vivo?
Use dual-isotope tracer techniques, administering both this compound and unlabeled estradiol to the same subject. Collect serial plasma samples and employ high-resolution mass spectrometry to track deuterium retention in metabolites. Normalize data using pharmacokinetic models (e.g., non-compartmental analysis) to account for inter-subject variability .
Q. What methodologies resolve contradictions in reported half-life values of this compound across preclinical studies?
Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., species differences, dosing regimens). Perform meta-regression to assess the impact of study design on half-life estimates. If heterogeneity persists, convene a Delphi panel of endocrinology experts to establish consensus on experimental protocols .
Q. How should researchers mitigate batch-to-batch variability in deuterated compounds during longitudinal studies?
Implement quality control (QC) protocols, including nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to verify isotopic purity (>98%). Use single-batch aliquots for multi-phase studies and document storage conditions in metadata. Cross-validate results with independent laboratories using blinded samples .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy trials?
Apply mixed-effects models to account for repeated measures and inter-individual variability. Use Akaike Information Criterion (AIC) to select between linear and non-linear models (e.g., Emax sigmoidal). Stratify analysis by covariates like body mass index (BMI) and hepatic function, with Bonferroni correction for multiple comparisons .
Q. How can in vitro binding assays differentiate the affinity of this compound for estrogen receptor subtypes (ERα vs. ERβ)?
Perform competitive radioligand binding assays with tritiated estradiol as the tracer. Calculate inhibition constants (Ki) using the Cheng-Prusoff equation and validate with surface plasmon resonance (SPR) for kinetic analysis (kon/koff rates). Include tamoxifen as a positive control for ERα specificity .
Q. What strategies improve the reproducibility of tissue distribution studies for this compound in rodent models?
Standardize euthanasia protocols (e.g., perfusion with saline to remove blood contamination) and homogenize tissues in protease inhibitors. Use isotope dilution mass spectrometry to correct for extraction efficiency. Publish raw data and analytical parameters in open-access repositories to enable cross-study validation .
Q. How do researchers address the lack of long-term toxicity data for deuterated steroids in translational studies?
Establish a tiered toxicity assessment: acute (14-day), subchronic (90-day), and chronic (12-month) studies in two rodent species. Monitor organ weights, histopathology, and hormonal profiles. Integrate toxicokinetic data with physiologically based pharmacokinetic (PBPK) models to extrapolate human risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
